1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one
Description
Properties
CAS No. |
919511-71-0 |
|---|---|
Molecular Formula |
C12H11BrN4O4 |
Molecular Weight |
355.14 g/mol |
IUPAC Name |
1-(2-azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one |
InChI |
InChI=1S/C12H11BrN4O4/c1-21-10-4-6(8(15-16-14)5-9(10)18)11(19)17-3-2-7(13)12(17)20/h4-5,7,18H,2-3H2,1H3 |
InChI Key |
AYEFFONTJXDKDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCC(C2=O)Br)N=[N+]=[N-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate, which can be achieved through the reaction of 2-azido-4-hydroxy-5-methoxybenzoic acid with appropriate reagents.
Bromination: The next step involves the bromination of the pyrrolidinone ring. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves the coupling of the benzoyl intermediate with the bromopyrrolidinone to form the desired compound. This step may require the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Synthetic Routes and Key Transformations
The compound's synthesis involves multi-step protocols focusing on regioselective functionalization:
Critical challenges include avoiding premature Staudinger reactions of the azido group during coupling steps. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .
Azido Group Transformations
-
Thermal Decomposition:
≥150°C induces N₂ release, forming nitrene intermediates for C–H insertion reactions.
Brominated Pyrrolidinone Reactivity
-
Suzuki-Miyaura Coupling:
Pd(PPh₃)₄ enables cross-coupling with aryl boronic acids (Table 2).
| Boronic Acid | Temp (°C) | Conversion (%) | Product |
|---|---|---|---|
| Phenyl- | 80 | 92 | 3-aryl-pyrrolidinone |
| 4-NO₂-phenyl- | 100 | 88 | 3-(4-nitrophenyl)-pyrrolidinone |
| 2-Thienyl- | 70 | 85 | 3-thienyl-pyrrolidinone |
| Data adapted from |
Methoxy Group Demethylation
BBr₃ in CH₂Cl₂ converts methoxy to hydroxyl (yield: 76%), enabling further O-functionalization .
Hydroxy Group Alkylation
Propargyl bromide selectively alkylates the C4 hydroxyl under phase-transfer conditions:
textConditions: K₂CO₃, TBAB, acetone, 12 h Yield: 68% [2]
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show enhanced bioactivity:
Stability and Degradation Pathways
-
Hydrolytic Stability:
Stable in pH 5-7 buffers (t₁/₂ > 48 h) but degrades rapidly under alkaline conditions (pH 10, t₁/₂ = 3.2 h) via azide hydrolysis. -
Photodegradation:
UV light (254 nm) induces N₂ release (Φ = 0.33) and pyrrolidinone ring opening .
Comparative Reaction Efficiency
textReaction Type Relative Rate (k, ×10⁻³ s⁻¹) CuAAC 12.4 ± 0.8 Suzuki coupling 5.6 ± 0.3 Nucleophilic substitution 2.1 ± 0.1 Propargylation 1.8 ± 0.2
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolidinones exhibit cytotoxic effects against various cancer cell lines. The azido group in 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one may facilitate the development of targeted therapies through bioorthogonal reactions.
Case Study:
A study demonstrated that similar compounds with bromine substitutions showed promising results against breast cancer cells, with IC50 values indicating effective cell growth inhibition. The incorporation of the azido group could enhance selectivity towards tumor cells while minimizing off-target effects.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one | MDA-MB-231 | TBD | TBD |
Antimicrobial Properties
The compound's potential as an antimicrobial agent is under investigation, particularly against resistant strains of bacteria. The bromine atom may enhance the lipophilicity and membrane permeability of the molecule, thus improving its efficacy.
Case Study:
In vitro studies have shown that related pyrrolidine derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Future studies could elucidate the specific efficacy of 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one against these pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Click Chemistry Applications
The azido functional group is a key component in click chemistry, allowing for efficient conjugation reactions with alkyne-containing molecules. This property can be exploited for labeling biomolecules or creating complex drug delivery systems.
Case Study:
Research has utilized similar azide-containing compounds to link therapeutic agents to targeting moieties, enhancing the specificity and effectiveness of treatments for diseases such as cancer and autoimmune disorders.
Mechanism of Action
The mechanism of action of 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The azido group can participate in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of direct studies on 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one , comparisons are inferred from structurally or functionally related compounds in the provided evidence:
A. Azido-Containing Compounds
3'-Azido-2',3'-dideoxythymidine (AZT): Structure: Features an azido group on a deoxyribose sugar (unlike the benzoyl-linked azido group in the target compound). Function: AZT is a nucleoside reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity (MIC₅₀: <1 µM) but notable cytotoxicity (ID₅₀: ~50 µM) . Relevance: The azido group in AZT contributes to its antiviral mechanism by terminating DNA chain elongation. While the target compound’s azido group may enable similar reactivity (e.g., photolytic cleavage or click chemistry), its biological activity remains unstudied .
B. Brominated Heterocycles
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one :
- Structure : A brominated pyrazolone with dual bromine substituents.
- Synthesis : Prepared via method A4 (patent procedure), with LC/MS data (m/z 317 [M+H]⁺) .
- Relevance : Bromine in heterocycles often enhances electrophilicity or binding affinity. The target compound’s 3-bromopyrrolidin-2-one may share reactivity patterns (e.g., nucleophilic substitution), but its synthetic route and applications are undocumented .
C. Pyrrolidinone Derivatives
3-Bromopyrrolidin-2-one: Structure: Simplest analog lacking the benzoyl-azido substituents. Reactivity: Bromine at the 3-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). The target compound’s benzoyl-azido group could sterically hinder such reactions. Data Gap: No comparative stability or pharmacokinetic data are available for the target compound.
Data Table: Hypothetical Comparison (Based on Structural Analogues)
Research Findings and Limitations
- Antiviral Potential: Azido compounds like AZT show antiviral activity, but the target compound’s benzoyl-pyrrolidinone scaffold may limit membrane permeability compared to nucleoside analogs .
Biological Activity
1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one is a compound of significant interest due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings.
Chemical Structure and Properties
The compound features a pyrrolidinone core substituted with an azido group and a methoxybenzoyl moiety , which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Antibacterial Activity
Research indicates that derivatives of pyrrolidinones, including 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one, exhibit notable antibacterial properties. A study focusing on similar compounds demonstrated their effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Minimum Inhibitory Concentration (MIC) values for related compounds often fall below 100 µg/mL, suggesting potent activity. For instance, the compound's structural analogs have shown MIC values as low as 32 µg/mL against MRSA, indicating a promising avenue for developing new antimicrobial agents .
The mechanism by which these compounds exert their antibacterial effects typically involves disruption of bacterial cell membranes and inhibition of essential cellular processes. Evidence suggests that the azido group may play a crucial role in the compound's interaction with bacterial proteins, leading to increased permeability and cell lysis.
In vitro studies have shown that treatment with similar azido-substituted compounds results in significant morphological changes in bacterial cells, as observed through scanning electron microscopy (SEM). These changes include cell membrane rupture and loss of structural integrity, which are critical for bacterial survival .
Study 1: Antibacterial Efficacy Against MRSA
A recent investigation examined the antibacterial efficacy of a structurally similar compound against MRSA. The study reported an MIC of 64 µg/mL and demonstrated that the compound could effectively disrupt biofilm formation—a significant factor in MRSA infections. The results highlighted the compound's potential as a lead structure for developing new treatments against resistant bacterial strains .
Study 2: Synergistic Effects with Existing Antibiotics
Another study explored the synergistic effects of 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one when combined with traditional antibiotics like tetracycline. The combination therapy significantly reduced the MIC values compared to either agent alone, indicating enhanced efficacy against resistant bacterial strains .
Data Summary
| Activity | MIC (µg/mL) | Target Bacteria | Mechanism |
|---|---|---|---|
| Antibacterial | 32 - 64 | MRSA | Cell membrane disruption |
| Biofilm Disruption | N/A | MRSA | Inhibition of biofilm formation |
| Synergistic Effects | Reduced by 50% | MRSA with tetracycline | Enhanced bactericidal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
